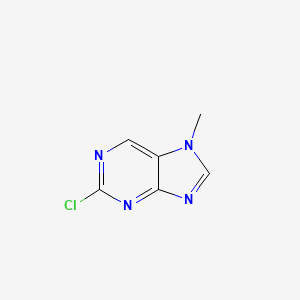

2-chloro-7-methyl-7H-Purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYLWHVIJWMKOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NC(=NC=C21)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55286-05-0 | |

| Record name | 2-chloro-7-methyl-7H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 7 Methyl 7h Purine and Analogues

Strategies for Purine (B94841) Core Construction

The foundational purine structure, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, can be assembled through various synthetic routes. The two primary approaches involve either constructing the pyrimidine ring first, followed by the imidazole, or vice versa.

Ring Closure Approaches from Acyclic and Pyrimidine Precursors

A well-established method for constructing the purine ring system is the Traube purine synthesis, which utilizes substituted pyrimidines as key intermediates. acsgcipr.orgrsc.org This classical approach typically involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the imidazole ring fused to the existing pyrimidine.

For the synthesis of a 2-chloropurine derivative, a common starting material is a 2-chloro-4,5-diaminopyrimidine. The general synthetic pathway can be outlined as follows:

Preparation of the Pyrimidine Precursor: The synthesis often begins with a suitably substituted pyrimidine. For instance, 2,4-dichloro-5-aminopyrimidine can serve as a versatile precursor. google.com

Introduction of the Second Amino Group: The 5-amino group is crucial for the subsequent imidazole ring closure. This can be achieved through various methods, including the reduction of a 5-nitro group.

Cyclization to Form the Purine Core: The resulting 4,5-diaminopyrimidine is then cyclized with a source of the C8 carbon of the purine ring. Reagents like formic acid, formamide, or triethyl orthoformate are commonly employed for this purpose. mdpi.com The reaction proceeds through the formation of a 5-formamido intermediate, which then undergoes intramolecular cyclization to yield the purine ring system.

The following table summarizes the key steps in a typical Traube synthesis for a 2-chloropurine derivative.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,4-dichloro-5-nitropyrimidine | Reducing agent (e.g., Na2S2O4) | 2,4-dichloro-5-aminopyrimidine |

| 2 | 2,4-dichloro-5-aminopyrimidine | Formic acid or Triethyl orthoformate, Acetic anhydride (B1165640) | 2-chloropurine |

This table presents a generalized scheme. Specific reaction conditions may vary.

Imidazole Ring Formation in Purine Synthesis

An alternative strategy for purine synthesis involves the construction of an imidazole precursor followed by the annulation of the pyrimidine ring. This approach offers a different pathway to access the purine core and can be particularly useful for introducing substituents at specific positions.

A common starting point for this methodology is a 4-aminoimidazole-5-carboxamide or a related derivative. The pyrimidine ring is then formed by reacting this intermediate with a reagent that provides the remaining two carbons and one nitrogen atom of the pyrimidine ring.

For the synthesis of 7-substituted purines, building from an imidazole precursor can offer advantages in controlling the position of substitution. For instance, starting with a 1-substituted-4-aminoimidazole-5-carboxamide can lead to the formation of a 7-substituted purine upon cyclization. A potential pathway could involve:

Synthesis of a Substituted Imidazole: A suitably substituted imidazole, such as 4-amino-5-formamidoimidazole, serves as the key intermediate. wikipedia.org

Pyrimidine Ring Annulation: The imidazole derivative is then treated with reagents that will form the pyrimidine ring. This can involve a one-carbon source and a nitrogen source to complete the six-membered ring.

This approach allows for the early introduction of the desired substituent at the equivalent of the N-7 position of the final purine product.

Regioselective Alkylation at the Purine N-7 Position

A critical step in the synthesis of 2-chloro-7-methyl-7H-purine is the regioselective introduction of the methyl group at the N-7 position of the purine ring. The purine nucleus has two potential sites for alkylation on the imidazole ring: N-7 and N-9. Direct alkylation of purines often results in a mixture of N-7 and N-9 isomers, with the N-9 isomer typically being the thermodynamically more stable and, therefore, the major product. nih.gov Achieving high selectivity for the N-7 isomer requires careful control of reaction conditions and the choice of reagents.

Direct N-Alkylation Techniques for 7-Methylation

Direct methylation of 2-chloropurine with a methylating agent like methyl iodide is a straightforward approach. However, this method often leads to a mixture of 7-methyl and 9-methyl isomers. The ratio of these isomers is influenced by several factors, including the solvent, the base used, and the reaction temperature.

Recent studies have shown that the choice of solvent can significantly impact the regioselectivity of purine alkylation. For instance, 2,2,2-trifluoroethanol (B45653) has been reported to facilitate selective N-7 methylation of N-9 protected purines. rsc.org While this involves a protecting group strategy, it highlights the potential of solvent effects in directing alkylation.

Base-Induced Coupling for N-7 Selectivity

The use of a base is crucial for the deprotonation of the purine ring, which enhances its nucleophilicity for the subsequent alkylation reaction. The choice of base can influence the N-7/N-9 regioselectivity. Common bases employed include potassium carbonate (K₂CO₃) and sodium hydride (NaH).

The reaction of 2-chloropurine with a methylating agent in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is a common practice. While this method can provide the desired N-7 methylated product, the formation of the N-9 isomer is a persistent challenge. The relative amounts of the two isomers can be influenced by the reaction temperature and time. Kinetically controlled conditions (lower temperatures) may favor the formation of the N-7 isomer, while thermodynamically controlled conditions (higher temperatures) tend to yield the more stable N-9 isomer. nih.gov

The following table illustrates a general procedure for the base-induced methylation of 2-chloropurine.

| Substrate | Methylating Agent | Base | Solvent | Typical Outcome |

| 2-Chloropurine | Methyl iodide | K₂CO₃ | DMF | Mixture of this compound and 2-chloro-9-methyl-9H-purine |

This table represents a typical outcome, and the ratio of isomers can vary based on specific reaction conditions.

Phase Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) is a powerful technique that can enhance the rate of reaction between reactants located in different immiscible phases. acsgcipr.org In the context of purine alkylation, PTC can facilitate the transfer of the purine anion from a solid or aqueous phase to an organic phase where the alkylating agent is present.

A typical PTC system for N-alkylation involves a solid or aqueous base (like potassium carbonate or sodium hydroxide), an organic solvent, the purine substrate, the alkylating agent, and a phase-transfer catalyst. The catalyst, often a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), forms an ion pair with the purine anion, which is then soluble in the organic phase and can react with the alkylating agent.

The application of PTC to the N-alkylation of purines can offer several advantages, including milder reaction conditions and potentially improved regioselectivity. However, detailed studies specifically on the phase-transfer catalyzed N-7 methylation of 2-chloropurine are limited in the publicly available literature. The general principles of PTC suggest that by carefully selecting the catalyst, solvent system, and reaction conditions, it may be possible to influence the N-7 versus N-9 selectivity.

Alkylation with Alkyl Halides and Controlled Conditions

The alkylation of a purine core with alkyl halides is a common strategy, but it is complicated by the presence of multiple nitrogen atoms that can be alkylated. Direct alkylation of a 2-chloropurine precursor typically yields a mixture of N-7 and N-9 isomers, with the N-9 isomer often being the thermodynamically more stable and predominant product.

Achieving regioselectivity for the N-7 position, to produce compounds like this compound, requires careful control of reaction conditions. Key factors influencing the N-7/N-9 product ratio include the choice of solvent, base, and temperature. Research into the methylation of 6-bromopurine (B104554) with methyl iodide has shown that less polar solvents can significantly improve the yield of the N-7 isomer relative to the N-9 isomer.

| Solvent | N-7/N-9 Ratio |

|---|---|

| Acetonitrile | 1:1 |

| Acetone | 1:1 |

| Tetrahydrofuran (THF) | 2:1 |

| Ethyl Acetate (AcOEt) | 2:1 |

This table illustrates how solvent choice can influence the regioselectivity of purine alkylation, favoring the kinetic N-7 product in less polar environments.

The use of specific bases and microwave irradiation has also been explored to optimize the regioselective synthesis of N-9 alkylated purines, highlighting that reaction conditions can be tuned to favor one isomer over the other.

Introduction of Halogen Functionality at the Purine C-2 Position

The introduction of a chlorine atom at the C-2 position of the purine ring is a key step in the synthesis of the target compound. This functionalization can significantly influence the biological activity of the resulting molecule.

Chlorination of the purine ring system is frequently accomplished by treating a corresponding oxo-purine (a purinone) with a strong chlorinating agent. For instance, a 7-methylhypoxanthine (B92402) or 7-methylxanthine (B127787) precursor can be converted to the 2-chloro or 2,6-dichloro derivative. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often used in the presence of a tertiary amine like N,N-dimethylaniline or with a phase transfer catalyst to enhance reactivity and yield. researchgate.netgoogleapis.comresearchgate.net The reaction typically requires elevated temperatures to proceed to completion. googleapis.comgoogle.com

The synthesis of this compound can be approached through different sequences of halogenation and alkylation.

Alkylation followed by Chlorination : In this strategy, a suitable purine, such as purine itself or a precursor like hypoxanthine (B114508), is first methylated. This would produce a mixture of 7-methyl and 9-methyl isomers, which would need to be separated. The isolated 7-methylpurinone intermediate is then subjected to chlorination, for example using POCl₃, to introduce the chlorine atom at the C-2 position.

Halogenation followed by Alkylation : An alternative route begins with a pre-halogenated purine, such as 2-chloropurine or 2,6-dichloropurine (B15474). This substrate is then alkylated with a methylating agent like methyl iodide. As discussed previously, this step typically produces a mixture of N-7 and N-9 methylated isomers. The desired this compound must then be isolated from this mixture. The choice of reaction conditions, particularly the solvent, is critical in this step to maximize the yield of the N-7 product.

Derivatization from Precursor Purines

Building upon existing, functionalized purine scaffolds is an efficient synthetic strategy. By starting with a purine that already possesses some of the required structural features, the number of synthetic steps can be reduced.

The synthesis of the analogue 2-amino-6-chloro-7-methyl-7H-purine provides insight into the methodologies applicable to this compound. The common precursor for this synthesis is 2-amino-6-chloropurine (B14584), which can be synthesized from guanine (B1146940). google.comgoogle.com The chlorination of guanine to produce 2-amino-6-chloropurine is often carried out using phosphorus oxychloride, frequently requiring a phase transfer catalyst like methyltriethylammonium chloride (TEMAC) to facilitate the reaction in a solvent such as acetonitrile. googleapis.comgoogle.com

Once 2-amino-6-chloropurine is obtained, the final step is regioselective methylation at the N-7 position. This transformation faces the same N-7 versus N-9 selectivity challenge described earlier, requiring carefully optimized conditions to favor the formation of the desired 7-methyl isomer.

Advanced Synthetic Transformations for this compound Derivatives

Modern synthetic chemistry offers advanced techniques to overcome common challenges like regioselectivity in purine synthesis. One innovative approach involves building the desired purine ring from a substituted imidazole precursor. mdpi.com This method allows for the unambiguous installation of the methyl group at the N-7 position (which corresponds to an N-1 position of the imidazole precursor) before the pyrimidine ring is formed and cyclized. This strategy bypasses the problematic N-7/N-9 isomerization issue inherent in the direct alkylation of a complete purine ring system. mdpi.com While this can be a longer route, it provides absolute control over the regiochemical outcome.

Nucleophilic Substitution Reactions on the Halogenated Purine Core

Nucleophilic aromatic substitution (SNAr) is a cornerstone of purine chemistry, allowing for the introduction of a wide array of functional groups at the electrophilic carbon centers of the purine ring. The chlorine atom at the C2 position of this compound is susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental for the synthesis of diverse purine derivatives.

For instance, the amination of chloropurines is a widely employed method. Reactions with various primary and secondary amines can be performed to introduce substituted amino groups at the C2 position. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. The regioselectivity of amination on polychlorinated pyrimidines, precursors to purines, can be controlled, with the C2 position often being highly reactive. nih.govresearchgate.net Similarly, 6-chloropurines undergo SNAr reactions with amines to produce N-substituted adenines. nih.govnih.gov

The general reaction scheme for the nucleophilic substitution at the C2 position is as follows:

Starting Material: this compound

Nucleophile (Nu-H): Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH)

Product: 2-Nu-7-methyl-7H-purine

The reaction conditions, such as solvent, temperature, and the use of a base, are optimized depending on the nucleophilicity of the incoming group and the specific purine substrate.

Table 1: Examples of Nucleophilic Substitution on Chloropurines

| Nucleophile | Product Class | Reference Example |

|---|---|---|

| Amines (e.g., anilines) | 2-Aminopurines | Synthesis of 2-anilinopyrimidines from 2-chloropyrimidines. researchgate.net |

| Hydrazine (B178648) Hydrate | 2-Hydrazinylpurines | Reaction with 2-chloropurine nucleosides. nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are powerful tools for the functionalization of the purine scaffold. Reactions like the Suzuki-Miyaura and Stille couplings enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the halogenated position.

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. openochem.orgorganic-chemistry.org This reaction is noted for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. orgsyn.orglibretexts.org The general mechanism involves oxidative addition of the purine halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. openochem.org Copper(I) salts can be used as additives to accelerate the reaction. harvard.edu

The Suzuki-Miyaura coupling , which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is another widely used C-C bond-forming reaction. It is often favored due to the lower toxicity and environmental impact of boron compounds compared to tin compounds. Deaminative arylation of amino acid derivatives has been achieved using Suzuki-Miyaura cross-coupling, highlighting its versatility. nih.govorganic-chemistry.org

Table 2: Comparison of Suzuki and Stille Cross-Coupling Reactions for Purine Functionalization

| Feature | Stille Coupling | Suzuki-Miyaura Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂) |

| Advantages | High functional group tolerance, stable reagents. orgsyn.orglibretexts.org | Low toxicity of boron reagents, stable reagents. |

| Catalyst System | Pd(0) complexes (e.g., Pd(PPh₃)₄). harvard.edu | Pd(0) or Pd(II) complexes with a base. |

| Application Highlight | Used in the synthesis of complex molecules, including purines. libretexts.org | Enables deaminative arylation of amino acid derivatives. organic-chemistry.org |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and regioselective reaction for forming 1,2,3-triazoles. nih.govnih.gov This reaction has found broad applications in medicinal chemistry, bioconjugation, and materials science. springernature.com In the context of purine chemistry, CuAAC allows for the linkage of the purine core to other molecules via a stable triazole linker.

To utilize this reaction, one of the coupling partners must be a purine derivative bearing either an azide (B81097) or a terminal alkyne group. For example, a 2-azidopurine derivative can be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted triazole. nih.gov The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-regioisomer. nih.govacs.org An efficient protocol for synthesizing 1,2,3-triazol-9H-purines has been reported using this method. researchgate.net

The general steps are:

Synthesis of an azide or alkyne-functionalized purine. This can be achieved through nucleophilic substitution of a chloropurine with sodium azide. nih.gov

Cu(I)-catalyzed cycloaddition with the corresponding alkyne or azide partner.

Deaminative Modifications via Diazonium Chemistry

Deaminative modifications via diazonium chemistry represent a classical yet powerful method for the functionalization of heterocyclic compounds, including purines. researchgate.net This strategy typically involves the conversion of an amino group on the purine ring into a diazonium salt, which is a highly reactive intermediate. The diazonium group can then be displaced by a variety of nucleophiles, leading to the introduction of halogens (Sandmeyer reaction), hydroxyl groups, or other functionalities. organic-chemistry.org

The process begins with the diazotization of an aminopurine, such as 2-amino-7-methyl-7H-purine, using a reagent like sodium nitrite (B80452) in a strong acid. organic-chemistry.org The resulting diazonium salt (7-methyl-7H-purine-2-diazonium) is generally unstable and is used in situ. Subsequent treatment with a nucleophilic reagent allows for the introduction of the desired group at the C2 position. For example, reaction with cuprous chloride would yield this compound.

While diazonium chemistry is a versatile tool, the stability of the diazonium intermediates can be a concern, and reaction conditions must be carefully controlled. researchgate.netacs.org This method is particularly useful for synthesizing purines that are not readily accessible through other routes. nih.govrsc.org The deamination of guanine, for example, leads to the formation of xanthine. acs.org

Solid-Phase Synthetic Approaches for Purine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds, known as chemical libraries. wikipedia.org This approach has been successfully applied to the synthesis of purine derivatives, enabling the exploration of structure-activity relationships in drug discovery. nih.gov

In a typical solid-phase synthesis of a purine library, a starting material is attached to a solid support (resin). wikipedia.org A series of chemical transformations are then carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. frontiersin.org

Several strategies for the solid-phase synthesis of purines have been developed, often starting from pyrimidine precursors attached to the resin. researchgate.net For example, a resin-bound 4,6-dichloropyrimidine (B16783) can be sequentially reacted with different nucleophiles to build up the purine core. After the desired purine analogue is assembled on the solid support, it is cleaved from the resin to yield the final product in solution. This methodology allows for the creation of diverse libraries by varying the building blocks used in each step. nih.gov

Table 3: Key Steps in Solid-Phase Purine Synthesis

| Step | Description | Advantage |

|---|---|---|

| Immobilization | Covalent attachment of a starting material (e.g., a pyrimidine) to a solid resin. nih.gov | Simplifies purification by allowing easy removal of reagents. |

| Elaboration | Stepwise chemical reactions to build the purine scaffold and introduce diversity. | Enables the use of excess reagents to drive reactions to completion. wikipedia.org |

| Cleavage | Release of the final purine product from the solid support. | Yields the purified product in solution. |

Strategies for Post-Synthetic Modification of the Methyl Group

While modifications often target the purine ring itself, the N7-methyl group can also be a site for functionalization, although this is less common. Post-synthetic modification of this methyl group would introduce further diversity into the purine scaffold.

One potential strategy involves the regioselective metalation of the methyl group, followed by quenching with an electrophile. For example, metalation of 6-methylpurines has been achieved using strong bases like sodium or potassium hexamethyldisilazide (NaHMDS or KHMDS). nih.gov This generates a carbanion on the methyl group, which can then react with various electrophiles. Treatment of the resulting potassium salt with N-fluorobenzenesulfonimide (NFSI) has been used to synthesize 6-fluoromethylpurine derivatives. nih.gov A similar approach could potentially be applied to the N7-methyl group of this compound, although the acidity of the C8-proton would need to be considered.

Challenges in this approach include achieving regioselectivity, as other positions on the purine ring (like C8) can also be deprotonated, and the stability of the purine ring under strongly basic conditions.

Reactivity Profiles and Reaction Mechanisms of 2 Chloro 7 Methyl 7h Purine

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The chlorine atom at the C-2 position of the purine (B94841) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of purine chemistry, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the purine ring system facilitates the displacement of the chloride ion by various nucleophiles. The general mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the electrophilic C-2 carbon, forming a temporary, negatively charged intermediate (a Meisenheimer complex). Aromaticity is subsequently restored upon the expulsion of the chloride leaving group. youtube.com This reactivity is well-documented for analogous 2-chloropurine systems.

Oxygen-based nucleophiles, such as alkoxides, readily displace the C-2 chlorine atom. For instance, treating 2-chloropurine derivatives with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) leads to the formation of the corresponding 2-methoxy derivative. nih.gov This reaction is a common strategy for synthesizing 2-alkoxy-purine analogues.

Table 1: Reaction of 2-Chloropurine Analogues with Oxygen Nucleophiles

| Nucleophile | Reagent | Product Structure (Analogue) | Typical Conditions | Reference |

|---|---|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-6-methyl-9H-purine | Base in corresponding alcohol |

This table is based on data from related 2-chloropurine compounds to illustrate the expected reactivity.

Sulfur-based nucleophiles, which are typically "soft" nucleophiles, are also effective in SNAr reactions at the C-2 position. The reaction of 2-chloro-6-methyl-9H-purine with thiourea (B124793) under basic conditions yields the 2-thio-6-methyl-9H-purine, demonstrating a straightforward method to introduce a thiol group.

Table 2: Reaction of 2-Chloropurine Analogues with Sulfur Nucleophiles

| Nucleophile | Reagent | Product Structure (Analogue) | Typical Conditions | Reference |

|---|

This table is based on data from a related 2-chloropurine compound to illustrate the expected reactivity.

The displacement of the C-2 chlorine by nitrogen-based nucleophiles is a fundamentally important transformation, providing access to a variety of 2-aminopurine (B61359) derivatives. Reactions with ammonia (B1221849), primary amines, and secondary amines are common. For example, a 2-chloro purine derivative can be converted to a 2-hydrazinylpurine by reacting with hydrazine (B178648) hydrate. nih.gov This intermediate can be further transformed, for instance, into a 2-azidopurine. nih.gov

Table 3: Reaction of 2-Chloropurine Analogues with Nitrogen Nucleophiles

| Nucleophile | Reagent(s) | Product Structure (Analogue) | Typical Conditions | Reference |

|---|---|---|---|---|

| Amine | Ammonia (NH₃) | 2-Amino-6-methyl-9H-purine | Polar solvents, heat |

This table is based on data from related 2-chloropurine compounds to illustrate the expected reactivity.

Reactivity of the C-6 Position in 2-Chloro-7-methyl-7H-Purine Analogues

While the primary focus is on this compound, examining the reactivity of its isomer, 6-chloro-7-methyl-7H-purine, provides insight into the behavior of the C-6 position in N-7 alkylated purines. In the closely related analogue, 7-(tert-butyl)-6-chloro-7H-purine, the C-6 chloro group is readily displaced by various nucleophiles. acs.org For example, reaction with sodium azide (B81097) in DMSO at 60 °C smoothly produces the 6-azido derivative. acs.org Furthermore, alkaline hydrolysis can be used to convert the 6-chloro group to a hydroxyl group, forming the corresponding hypoxanthine (B114508) analogue. nih.gov These examples highlight that the C-6 position in N-7 alkylated chloropurines is also a key site for nucleophilic substitution.

Electrophilic Reactions on the Purine Heterocycle

In contrast to the electron-deficient pyrimidine (B1678525) ring, the imidazole (B134444) portion of the purine core is more electron-rich and can undergo electrophilic substitution. The most common site for such reactions is the C-8 position. Direct electrophilic halogenation, such as bromination, has been shown to occur at the C-8 position of purine nucleosides. acs.org More recent methodologies have enabled direct C-H cyanation of purines, which also preferentially occurs at the C-8 position through activation with triflic anhydride (B1165640) followed by reaction with a cyanide source. mdpi.com Another potential reaction involving electrophiles is the oxidation of ring nitrogens to form purine N-oxides, which has been demonstrated in the synthesis of 7-methyl-7H-purine 1-oxide from imidazole precursors. mdpi.com

Regiochemical Considerations in Purine Reactivity

The reactivity of the purine ring is a complex subject governed by the electronic properties of its constituent atoms. In the case of this compound, the arrangement of substituents significantly influences the regiochemistry of its reactions. The purine core consists of a pyrimidine ring fused to an imidazole ring, resulting in four nitrogen atoms (N1, N3, N7, N9) and electrophilic carbon centers, each with distinct reactivity.

The primary regiochemical consideration for this compound is the predetermined methylation at the N7 position. In many purine reactions, particularly alkylation, a mixture of N7 and N9 isomers is often formed. acs.org Direct alkylation of purine derivatives with alkyl halides typically yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer often being the major product. acs.org However, in this compound, the N7 position is already occupied by a methyl group, thus precluding further reaction at this site and directing potential reactions, such as further alkylation or other electrophilic attacks, to the remaining nitrogen atoms.

The electronic landscape of the purine ring is heavily influenced by the substituents. The chloro group at the C2 position is an electron-withdrawing group, which decreases the electron density of the purine ring system, affecting its susceptibility to electrophilic and nucleophilic attack. Conversely, the methyl group at N7 is an electron-donating group.

Studies on related purine derivatives have shown that substituents on the purine ring play a crucial role in directing the regioselectivity of reactions. For instance, in the tert-butylation of 6-substituted purines, the nature of the substituent at the C6 position was found to be critical for the N7 regioselective reaction to proceed. nih.gov While 2-chloropurine itself was observed to be unreactive under certain conditions for N7-tert-butylation, the principle underscores the importance of the substitution pattern on reactivity. acs.orgnih.gov

For this compound, nucleophilic substitution is a prominent reaction, primarily at the C2 and C6 positions (if a suitable leaving group is present at C6). The C2 position, activated by the chloro leaving group, is susceptible to attack by various nucleophiles.

The table below summarizes the expected regiochemical preferences for reactions involving this compound based on general principles of purine chemistry.

Table 1: Regiochemical Reactivity of this compound

| Position | Type of Reaction | Reactivity Considerations |

|---|---|---|

| N1 | Alkylation / Protonation | Possible site for electrophilic attack, but generally less favored than N9 in related systems. |

| C2 | Nucleophilic Aromatic Substitution | Activated by the chloro group, making it a primary site for nucleophilic attack. |

| N3 | Alkylation / Protonation | A potential site for electrophilic attack. |

| N7 | Blocked | The presence of the methyl group prevents further reaction at this position. |

| N9 | Alkylation / Protonation | A likely site for electrophilic attack, often the thermodynamically favored position for alkylation in purine systems. acs.org |

Computational Chemistry and Structure Activity Relationship Sar Studies for 2 Chloro 7 Methyl 7h Purine Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. These methods are instrumental in understanding the SAR of 2-chloro-7-methyl-7H-purine derivatives by visualizing their interactions with biological targets.

Ligand-Protein Interaction Analysis (focus on structural aspects)

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific protein targets. Molecular docking studies elucidate the structural basis of these interactions, highlighting key binding modes and intermolecular forces that govern complex formation and stability.

Hydrogen bonds, hydrophobic interactions, and electrostatic forces are critical in determining the binding affinity of purine (B94841) derivatives. For instance, in studies of substituted purines as histamine H3 receptor (H3R) ligands, molecular docking has revealed crucial interactions with specific amino acid residues such as Asp114 or Glu206. nih.gov The purine scaffold itself, being an aromatic heterocycle, is capable of engaging in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor's binding pocket.

The substitution pattern on the purine ring significantly influences these interactions. Modifications at the N6 position of the purine ring can enhance binding recognition without altering the core aromaticity required for receptor activation. nih.gov Similarly, substitutions at the C8 position can extend the hydrogen-bonding pattern of the purine nucleobase, allowing for alternative binding conformations. acs.org For example, the Hoogsteen base pairing model, an alternative to the canonical Watson-Crick pairing, involves a 180° flip of the purine base, offering nitrogen at position 7 for interaction with a pyrimidine (B1678525) counterpart. acs.org This highlights the structural versatility of the purine core in molecular recognition processes.

Interactive Table: Key Interactions in Purine Derivative-Protein Complexes

| Interaction Type | Participating Groups (Ligand) | Participating Groups (Protein) | Significance |

|---|---|---|---|

| Hydrogen Bonding | Purine ring nitrogens, exocyclic amino/oxo groups | Asp, Glu, Ser, Thr residues | Primary determinant of binding specificity and affinity. nih.gov |

| π-π Stacking | Purine aromatic rings | Phe, Tyr, Trp aromatic rings | Contributes to the stability of the ligand-protein complex. |

| Hydrophobic Interactions | Alkyl or aryl substituents | Ala, Val, Leu, Ile residues | Enhances binding affinity by displacing water molecules. |

Conformational Analysis of Purine Derivatives

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity, as it must adopt a specific orientation to fit into a protein's binding site. Conformational analysis of this compound derivatives involves identifying the most stable (lowest energy) conformations and understanding the flexibility of the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a vital tool in computational chemistry for studying the properties of molecules like this compound derivatives, offering high accuracy at a manageable computational cost.

Investigation of Electronic Structure and Reactivity

DFT calculations provide detailed information about the distribution of electrons within a molecule, which is fundamental to its structure, stability, and reactivity. The electronic structure of purine derivatives is heavily influenced by the nature and position of substituents on the purine ring. acs.org

Studies have shown that substituents at the C8-position have a stronger influence on the electronic structure of purine derivatives than those at the C2- or N-positions. acs.org Electron-withdrawing groups (like nitro or chloro) and electron-donating groups (like amino or methyl) alter the electron density across the purine scaffold, affecting properties such as aromaticity and the energy of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular orbital calculations have been used to derive π-electron densities and localization energies to predict the relative rates of nucleophilic substitution reactions on the purine ring. cdnsciencepub.com Changes in the oxidation state of purine bases, induced by electron capture or removal, can drastically affect their acidity or basicity, which has significant consequences for their reactivity in biological systems. tandfonline.com

Interactive Table: Effect of Substituents on Electronic Properties of Purines

| Substituent Position | Substituent Type | Effect on Electron Density | Impact on Reactivity |

|---|---|---|---|

| C2/C6 | Electron-withdrawing (e.g., -Cl) | Decreases density at the substitution site | Increases susceptibility to nucleophilic attack. cdnsciencepub.com |

| C8 | Electron-donating (e.g., -CH3) | Increases ring electron density | Modulates overall aromaticity and stability. acs.org |

Prediction of Spectroscopic Properties

DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic properties, including NMR, IR, and UV-Visible absorption spectra. frontiersin.org These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized this compound derivatives.

Theoretical calculations of NMR chemical shifts can help assign protons and carbons in complex molecules, especially where intramolecular hydrogen bonds influence the electronic environment. rsc.org TD-DFT calculations can simulate UV-Visible absorption spectra by determining the energies of electronic transitions between molecular orbitals. rsc.orgacs.org For example, TD-DFT has been used to reproduce the shape of magnetic circular dichroism (MCD) spectra for purines, identifying the bright π → π* transitions responsible for the observed bands. acs.org Comparing the computed spectra with experimental results allows for a detailed understanding of the electronic transitions and the structure-spectra relationship. frontiersin.orgnanobioletters.com

Elucidation of Reaction Mechanisms

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. mdpi.com This allows for the determination of reaction pathways, activation energies, and the identification of key intermediates.

For reactions involving the purine scaffold, such as nucleophilic substitution, alkylation, or cross-coupling, DFT can be used to compare the feasibility of different proposed mechanisms. rsc.orgrsc.org For instance, in the synthesis of C6-substituted purine analogues via dual catalytic cross-coupling, computational studies can help distinguish between a mechanism involving oxidative addition/reductive elimination at a metal center and an alternative pathway like homolytic aromatic substitution. nih.gov By calculating the energies of transition states and intermediates, researchers can identify the most favorable reaction pathway, providing insights that can be used to optimize reaction conditions and improve product yields. Direct dynamics simulations paired with DFT can provide an atom-level view of the reaction dynamics, offering fundamental insights into the process. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies (focus on chemical descriptor correlation)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are instrumental in predicting the therapeutic potential of novel analogues and guiding synthetic efforts. The core of this approach lies in the correlation of chemical descriptors—numerical values that quantify different physicochemical properties of a molecule—with observed biological activity.

These descriptors are generally categorized into several classes:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding interactions with biological targets, such as receptor binding or enzyme inhibition, that are governed by electrostatic forces. For instance, the electron-withdrawing nature of the chlorine atom at the C2 position significantly influences the electron density across the purine ring.

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular weight, volume, surface area, and specific steric parameters (e.g., Sterimol) are used. beilstein-journals.org They are vital for determining how well a derivative fits into a specific binding pocket of a protein. The methyl group at the N7 position, for example, introduces specific steric bulk that must be accommodated by the target.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The most common descriptor is the partition coefficient (logP), which measures the compound's distribution between an octanol and water phase.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like size, shape, and degree of branching.

In a typical QSAR study of this compound derivatives, a series of analogues with varied substituents at available positions (e.g., C6) would be synthesized and their biological activity measured. The calculated chemical descriptors for each molecule would then be statistically correlated with this activity using methods like multiple linear regression (MLR) or partial least squares (PLS) to generate a predictive model.

| Descriptor Type | Example Parameter | Information Encoded | Relevance to this compound Derivatives |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of substituents. | Modifies the reactivity of the purine ring for target interaction. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capability. | Governs charge-transfer interactions with biological macromolecules. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Influences binding affinity within a receptor pocket. |

| Steric | Sterimol Parameters | Size and shape of substituents. beilstein-journals.org | Determines steric compatibility with the target's binding site. beilstein-journals.org |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance. | Affects membrane permeability and transport to the site of action. |

| Topological | Wiener Index | Molecular branching and compactness. | Encodes structural information related to molecular shape. |

Analysis of Substituent Effects on Chemical Reactivity and Regioselectivity

The chemical reactivity and regioselectivity of the purine core are highly sensitive to the nature and position of its substituents. In the this compound scaffold, the existing chloro and methyl groups exert significant electronic and steric influences that dictate the outcome of further chemical modifications.

The substitution pattern on the purine ring is a critical determinant of regioselectivity in reactions like alkylation or acylation. beilstein-journals.org For many purine derivatives, a key consideration is the competition between substitution at the N7 and N9 positions. However, in this compound, the N7 position is already occupied by a methyl group, which directs any further substitution to other available nitrogen atoms, primarily N9 (if deprotonated) or N1 and N3.

Studies on related 6-substituted purines demonstrate the profound impact of substituents on reaction outcomes. For instance, in N-alkylation reactions, the substituent at the C6 position plays a crucial role. nih.govacs.org While unsubstituted purine or 2-chloropurine can be unreactive under certain conditions, purines with substituents like 6-methoxy or 6-methylthio readily undergo N7 regioselective alkylation. nih.govacs.org This highlights the electronic influence of the C6 substituent.

Furthermore, the interplay between steric and electronic effects is crucial for controlling kinetic and thermodynamic products. beilstein-journals.org In many cases, the N7 position is more nucleophilic (kinetically favored), but the N9-substituted product is thermodynamically more stable. beilstein-journals.orgacs.org Reaction conditions such as temperature can be used to favor one isomer over the other; lower temperatures often favor the kinetic N7 product, while higher temperatures allow for equilibration to the more stable N9 product. nih.govacs.org

For this compound derivatives, a substituent introduced at the C6 position would have a pronounced effect on the reactivity of the entire ring system.

| Substituent at C6 | Electronic Effect | Steric Effect | Predicted Influence on Reactivity of this compound |

| -NH₂ (Amino) | Electron-donating (resonance) | Small | Increases electron density in the ring, activating it towards electrophilic attack. |

| -OCH₃ (Methoxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Generally activates the ring; can direct substitution. nih.govacs.org |

| -Cl (Chloro) | Electron-withdrawing (inductive), Weakly donating (resonance) | Small | Deactivates the ring towards electrophilic attack, makes C6 susceptible to nucleophilic substitution. |

| -SCH₃ (Methylthio) | Electron-donating (resonance) | Moderate | Activates the ring and serves as a good leaving group for nucleophilic substitution. nih.govacs.org |

The bulky tert-butyl group, when used in alkylation, shows a high degree of regioselectivity, which is influenced by both the C6 substituent and the reaction conditions. nih.govacs.org The steric hindrance of a substituent can shield a proximal nitrogen atom, preventing the approach of an electrophile and thereby directing the reaction to a different site. beilstein-journals.org

Investigation of Tautomeric Forms and their Energetic Preferences

Tautomerism is a critical feature of purine chemistry, as different tautomeric forms can exhibit distinct chemical and biological properties. The most common tautomerism in purines involves the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring, leading to the N7-H and N9-H tautomers.

However, for this compound, the presence of a methyl group covalently bonded to the N7 nitrogen atom "locks" the molecule in the 7H form. This prevents the classical N7-H ⇌ N9-H tautomerism. Consequently, the tautomeric considerations for this specific scaffold shift to other potential forms, such as those involving protonation at different ring nitrogens (e.g., N1, N3, or N9), which can be considered a form of prototropic tautomerism.

Computational studies on the parent purine molecule provide insight into the energetic preferences of the canonical tautomers. In the gas phase, the N9-H tautomer (P9) is overwhelmingly favored over the N7-H form (P7). nih.gov Density Functional Theory (DFT) calculations have shown the gas-phase population to be approximately 99.8% for the N9-H tautomer and only 0.2% for the N7-H form. nih.gov

The environment plays a significant role in altering these preferences. In an aqueous solution, the energy difference between the two tautomers is much smaller, and they exist in nearly equal amounts, with a slight preference for the N9-H form. nih.gov This shift is attributed to the differential solvation of the tautomers.

For protonated purine, the site of protonation is also dependent on the initial tautomeric state. The most stable protonated isomer is formed by adding a proton to the N1 position of the major N9-H tautomer. nih.gov The energetic preference for different tautomeric and protonated forms is a key factor in how the molecule interacts with its biological environment, such as the active site of an enzyme or a receptor. While the N7-methylation of this compound simplifies the N7/N9 tautomeric landscape, understanding the energetic favorability of different protonation states remains crucial for predicting its interactions.

| Purine Form | Environment | Relative Stability | Energetic Preference |

| N9-H Tautomer | Gas Phase | Highly Favored | Lowest Energy Form (ΔE ≈ 0) |

| N7-H Tautomer | Gas Phase | Highly Unfavored | Higher Energy (by >10 kJ mol⁻¹) |

| N9-H Tautomer | Aqueous Solution | Slightly Favored | Lower Energy (ΔE₀ = 1.0 kJ mol⁻¹) nih.gov |

| N7-H Tautomer | Aqueous Solution | Slightly Unfavored | Higher Energy nih.gov |

| N1-Protonated N9-H | Aqueous Solution | Favored Protonated Form | Lowest Energy Protonated Isomer nih.gov |

| N1-Protonated N7-H | Aqueous Solution | Slightly Unfavored Protonated Form | Higher Energy (ΔE₀ = 2.3 kJ mol⁻¹) nih.gov |

Derivatives and Analogues of 2 Chloro 7 Methyl 7h Purine in Chemical Synthesis and Research

Design Principles for Novel Purine (B94841) Scaffolds

The design of new molecules based on the 2-chloro-7-methyl-7H-purine core is guided by established medicinal chemistry principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. These strategies involve subtle to significant modifications of the purine ring system.

Bioisosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. In the context of purine scaffolds, this is a common strategy. For instance, a hydroxyl group, which can be a site of metabolic breakdown, might be replaced by one or more fluorine atoms. researchgate.net This substitution can improve metabolic stability and alter the electronic properties of the molecule, potentially leading to enhanced binding affinity with a biological target. While not a direct modification of the chloro or methyl groups, this principle is applied to other positions of the purine ring once the initial scaffold is elaborated.

Another example involves the replacement of the chlorine atom itself. Although highly useful for synthesis due to its reactivity as a leaving group, it can be replaced with other bioisosteres like a trifluoromethyl (CF₃) group to modulate lipophilicity and electronic character.

The chlorine atom at the C2 position of the purine ring is particularly susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone for incorporating a wide range of functional groups, thereby creating libraries of analogues for screening. By reacting the chloropurine core with various nucleophiles, chemists can introduce functionalities that can serve as hydrogen bond donors or acceptors, impart specific solubility characteristics, or act as reactive handles for further chemical modification.

For example, starting with a related precursor like a 2,6-dichloropurine (B15474) nucleoside, treatment with ammonia (B1221849) can introduce an amino group at the C6 position, while sodium methoxide (B1231860) can introduce a methoxy (B1213986) group. nih.gov Similarly, reaction with hydrazine (B178648) followed by sodium nitrite (B80452) can yield an azido (B1232118) group at the C2 position. nih.gov These transformations allow for the systematic exploration of the chemical space around the purine core to identify substituents that confer desired biological activities.

| Reagent | Position of Substitution | Incorporated Functional Group | Reference |

|---|---|---|---|

| Ammonia in Methanol (B129727) | C6 (on a 2,6-dichloro precursor) | Amino (-NH₂) | nih.gov |

| Sodium Methoxide | C6 (on a 2,6-dichloro precursor) | Methoxy (-OCH₃) | nih.gov |

| Hydrazine Hydrate, then Sodium Nitrite | C2 (on a 2-chloro precursor) | Azido (-N₃) | nih.gov |

| Amines (e.g., R-NH₂) | C2 or C6 | Substituted Amino (-NHR) | openaccesspub.org |

Synthesis of Chemically Modified Purine Analogues for Structure-Reactivity Studies

The synthesis of a variety of purine analogues is essential for conducting structure-activity relationship (SAR) and structure-reactivity studies. These studies help elucidate how specific chemical modifications influence a compound's biological effects. The this compound scaffold and its close relatives are instrumental in this process.

A common synthetic route involves the nucleophilic displacement of the chlorine atoms. For instance, in the synthesis of cladribine (B1669150) analogues, a 2-chloro-6-fluoropurine 2'-deoxy-β-D-ribofuranoside derivative serves as a key intermediate. openaccesspub.org The differential reactivity of the C6-fluoro and C2-chloro groups allows for selective amination at the C6 position to introduce various alkylated amino groups. openaccesspub.org

| Starting Material | Reaction | Product | Purpose/Study |

|---|---|---|---|

| 2,6-Dichloropurine nucleoside | Treatment with ammonia in methanol | 6-Amino-2-chloro-purine nucleoside | Antiviral (HCV) activity studies nih.gov |

| 2-Chloro-6-fluoropurine nucleoside | Selective amination | N6-alkylated 2-chloro-purine nucleoside | Synthesis of Cladribine analogues openaccesspub.org |

| 2-Chloropurine nucleoside derivative | Reaction with hydrazine, then sodium nitrite | 2-Azidopurine nucleoside derivative | Antiviral (HCV) activity studies nih.gov |

Development of Purine-Based Chemical Probes and Tools

Beyond their potential as therapeutics, purine derivatives are developed as chemical probes and tools to investigate biological processes. These tools can be used to label proteins, track molecular interactions, or serve as versatile intermediates for the synthesis of more complex molecules.

Molecular labeling requires the presence of a reactive handle on the purine derivative that can be used to attach a reporter molecule, such as a fluorophore, a biotin (B1667282) tag, or an affinity resin. The functional groups introduced in section 6.1.2, such as primary amines or azides, are ideal for this purpose.

A primary amine on the purine scaffold can be readily conjugated to a molecule containing an N-hydroxysuccinimide (NHS) ester, a common method for labeling proteins and other biomolecules. cytometry.me An azido group, on the other hand, can be used in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach a label containing an alkyne group. This provides a highly efficient and specific method for labeling. The synthesis of purine analogues with these specific functionalities is therefore a key step in developing purine-based chemical probes.

Chlorinated purines are highly valuable as synthetic intermediates because the chlorine atom is a good leaving group that facilitates further molecular elaboration. For example, 9-substituted 2-amino-6-chloropurines are described as important intermediates for the synthesis of a wide variety of other purine and purine nucleoside derivatives. researchgate.net The C6-chloro group can be displaced by various nucleophiles, while the C8 position can be functionalized through metalation followed by reaction with an electrophile. researchgate.net This versatility allows chemists to build complex, polysubstituted purines from a relatively simple starting material. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent reactions with nucleophiles to create hydrazino, azido, and amino derivatives further illustrate the utility of chloro-substituted heterocycles as versatile synthetic intermediates. mdpi.com

| Intermediate | Key Reactive Site(s) | Potential Subsequent Modifications | Reference |

|---|---|---|---|

| 2-Amino-6-chloropurines | C6-Cl, C8-H | Nucleophilic substitution at C6; Halogenation, alkylation at C8 | researchgate.net |

| 2,6-Dichloropurine nucleosides | C2-Cl, C6-Cl | Stepwise nucleophilic substitution at C6 then C2 | nih.gov |

| 2-Chloro-6-fluoropurine nucleosides | C6-F, C2-Cl | Selective nucleophilic substitution at C6 | openaccesspub.org |

Exploration of Structure-Function Relationships at the Molecular Level

The therapeutic potential and biological activity of derivatives and analogues of this compound are intrinsically linked to their three-dimensional structure and the specific interactions they form with their biological targets. A detailed exploration of the structure-function relationships at the molecular level is crucial for the rational design of more potent and selective compounds. This involves systematically modifying the chemical structure of the lead compound and assessing the impact of these changes on its biological activity.

Key Structural Modifications and Their Impact on Biological Activity

Research into the derivatives of 7-methylpurine has revealed that substitutions at the C2, C6, and C8 positions of the purine ring are critical in determining their biological effects, particularly as anticancer agents and kinase inhibitors.

Substitutions at the C2, C6, and C8 Positions:

A study focusing on multisubstituted 7-methylpurines demonstrated that the introduction of propynylthio and aminobutynylthio groups at the C2, C6, and C8 positions significantly influences their anticancer activity. Generally, compounds possessing two alkynylthio groups (propynylthio or aminobutynylthio) were found to be more active than those with only one such group. This suggests a cooperative effect or an enhanced binding affinity resulting from the presence of multiple functionalized side chains.

In the context of kinase inhibition, the substitution pattern on the purine ring is a key determinant of both potency and selectivity. For cyclin-dependent kinase 2 (CDK2) inhibitors based on a 2-arylaminopurine scaffold, the substituents at the C6 position were found to interact with a lipophilic pocket near the ATP ribose binding site. acs.org The size and nature of the alkoxy group at this position were shown to directly correlate with inhibitory activity. acs.org

Furthermore, the purine nitrogen atoms, specifically N1 and N7, are crucial for forming key hydrogen bond interactions within the ATP binding site of kinases. acs.org The absence of these nitrogen atoms, as seen in imidazopyridine or imidazopyrimidine analogues, leads to a significant reduction in inhibitory activity. acs.org This underscores the importance of the purine core's inherent electronic and hydrogen bonding capabilities in mediating biological effects.

The following interactive data table summarizes the anticancer activity of selected 2,6,8-trisubstituted 7-methylpurine derivatives against various cancer cell lines.

| Compound | Substituent at C2 | Substituent at C6 | Substituent at C8 | Cancer Cell Line | IC50 (µg/mL) |

| 4 | -S-CH₂-C≡CH | -S-CH₂-C≡CH | -H | Glioblastoma SNB-19 | 0.07 |

| 14 | -Cl | -S-CH₂-C≡CH | -S-CH₂-C≡CH | Melanoma C-32 | 1.02 |

| 15c | -Cl | -S-(CH₂)₂-N(C₂H₄)₂O | -S-(CH₂)₂-N(C₂H₄)₂O | Adenocarcinoma MDA-MB-231 | 4.08 |

Role of the 7-Methyl Group:

The following interactive data table illustrates the impact of the 7-methyl group on the kinase inhibitory activity of selected purine derivatives.

| Compound Series | N7 Substituent | Kinase Target | General Activity Trend |

| 13 | -H | FLT3, CDK2, CDK4 | Low to moderate inhibitory activity |

| 14 | -CH₃ | FLT3, CDK2, CDK4 | Significantly increased inhibitory activity |

The exploration of structure-function relationships at the molecular level provides a powerful framework for the optimization of this compound derivatives as therapeutic agents. By systematically dissecting the contributions of different structural motifs, researchers can rationally design new analogues with improved potency, selectivity, and pharmacokinetic properties.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of purine (B94841) analogues often involves multi-step processes with harsh reagents and challenging purification procedures. Future research will prioritize the development of more efficient and environmentally benign synthetic routes to 2-chloro-7-methyl-7H-purine.

One promising approach involves the application of flow chemistry . This technology enables reactions to be performed in a continuous manner through a reactor, offering superior control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and enhanced safety compared to traditional batch synthesis. Furthermore, flow chemistry facilitates easier scalability, a crucial factor for the industrial production of pharmaceutical intermediates.

Another key area of development is catalysis . The use of novel catalysts, including transition metal catalysts and organocatalysts, can enable more direct and atom-economical synthetic transformations. For instance, the development of catalytic C-H activation methods could allow for the direct introduction of substituents onto the purine core, bypassing the need for pre-functionalized starting materials.

Green chemistry principles will be central to future synthetic strategies. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For example, researchers are exploring the use of microwave-assisted synthesis to accelerate reaction times and reduce energy consumption. The overarching goal is to develop synthetic pathways that are not only efficient but also minimize their environmental impact.

| Synthesis Strategy | Key Advantages |

| Flow Chemistry | Improved control, higher yields, enhanced safety, scalability |

| Advanced Catalysis | Direct functionalization, atom economy, novel transformations |

| Green Chemistry | Reduced waste, safer reagents, energy efficiency |

High-Throughput Synthesis and Screening of Purine Libraries

To expedite the discovery of novel bioactive compounds, the focus is shifting from the synthesis of single molecules to the creation and evaluation of large libraries of related compounds. High-throughput synthesis (HTS) techniques are instrumental in this paradigm shift. By employing automated and parallel synthesis platforms, researchers can rapidly generate a diverse collection of this compound derivatives with various substituents at different positions of the purine ring.

These purine libraries can then be subjected to high-throughput screening (HTS) against a wide array of biological targets. HTS assays utilize robotics and sensitive detection methods to rapidly assess the biological activity of thousands of compounds. This approach significantly accelerates the identification of "hit" compounds with desired pharmacological properties, which can then be further optimized in the drug discovery pipeline.

The integration of HTS with combinatorial chemistry, where diverse building blocks are systematically combined, allows for the exploration of a vast chemical space around the this compound scaffold. This systematic approach increases the probability of discovering compounds with novel mechanisms of action and improved therapeutic profiles.

Application of Artificial Intelligence and Machine Learning in Purine Design and Synthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis. These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and make predictions.

In the context of this compound, AI and ML algorithms can be employed for:

In silico design of novel derivatives: By learning from existing structure-activity relationship (SAR) data, ML models can predict the biological activity of virtual compounds before they are synthesized. This allows chemists to prioritize the synthesis of molecules with the highest probability of success, saving time and resources.

Prediction of physicochemical properties: AI can predict key properties such as solubility, stability, and toxicity, which are crucial for the development of effective drug candidates.

Retrosynthetic analysis and synthesis planning: AI-powered tools can propose novel and efficient synthetic routes to target molecules, including complex derivatives of this compound. These tools can analyze the vast landscape of known chemical reactions to suggest the most viable and sustainable pathways. acs.orgelsevier.comiscientific.orgnih.govnih.gov

By integrating AI and ML into the research workflow, scientists can accelerate the design-make-test-analyze cycle, leading to a more rapid and cost-effective discovery of new purine-based therapeutics.

Exploration of New Reactivity Pathways for Diversification

Expanding the chemical diversity of this compound derivatives is crucial for exploring a wider range of biological activities. Future research will focus on the exploration of novel reactivity pathways to introduce a greater variety of functional groups onto the purine scaffold.

One area of intense investigation is the development of novel cross-coupling reactions . These reactions, often catalyzed by transition metals, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The application of modern cross-coupling methods will enable the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, at various positions of the purine ring.

Furthermore, the exploration of photoredox catalysis opens up new avenues for purine functionalization. This technique utilizes light to initiate chemical reactions, often under mild conditions. Photoredox catalysis can enable transformations that are difficult to achieve using traditional thermal methods, providing access to novel chemical space.

The strategic functionalization of the methyl group at the 7-position and the chloro group at the 2-position will also be a key focus. Developing selective reactions at these sites will provide a powerful handle for fine-tuning the steric and electronic properties of the molecule, which can have a profound impact on its biological activity.

Advanced Characterization Techniques for Complex Purine Architectures

As synthetic chemists create increasingly complex derivatives of this compound, the need for advanced analytical techniques for their characterization becomes paramount. While standard techniques like NMR and mass spectrometry remain essential, the structural elucidation of intricate purine architectures will require more sophisticated methods.

X-ray crystallography will continue to be the gold standard for determining the three-dimensional structure of crystalline purine derivatives. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is crucial for understanding structure-activity relationships.

For non-crystalline materials or for studying intermolecular interactions in solution, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy will be indispensable. These methods provide detailed information about the connectivity and spatial proximity of atoms within a molecule.

In addition, techniques such as high-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition of novel compounds with high accuracy. The combination of these advanced characterization techniques will be essential for unequivocally establishing the structure of complex purine architectures and for providing the detailed structural insights needed to drive the design of next-generation bioactive molecules.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 2-chloro-7-methyl-7H-purine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 2-position of 7-methylpurine derivatives. For example, 2-chloro-6-propynylthio-7-methylpurine can react with amines (e.g., piperidine, morpholine) under controlled conditions (e.g., room temperature, inert atmosphere) to yield target compounds. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time to maximize yield. Characterization via H NMR, C NMR, and HPLC (≥95% purity) is critical for validation . Reproducibility requires detailed documentation of solvent drying, temperature control, and purification steps (e.g., column chromatography) .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : H/C NMR to verify substituent positions and molecular structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHClN: calc. 183.02 g/mol).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.

Cross-referencing with literature data (e.g., CAS 935-69-3 for related 7-methylpurine derivatives) ensures accuracy .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products. Avoid aqueous environments due to potential hydrolysis at the chloro-substituted position .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and electron density maps for bond cleavage/formation. Experimental validation via kinetic studies (e.g., varying temperature, catalysts like Pd(PPh)) can identify rate-determining steps. Monitor intermediates using in-situ FTIR or LC-MS . Compare results with analogous purine derivatives (e.g., 2,6-dichloro-7-methylpurine) to isolate steric/electronic effects .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Conduct comparative analysis using standardized protocols:

- NMR : Use deuterated solvents (e.g., DMSO-d) and internal standards (TMS).

- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign substituent positions.

Discrepancies may arise from solvent polarity or impurities; replicate experiments under identical conditions and share raw data for peer validation .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB. Validate predictions with in vitro assays (e.g., IC measurements). QSAR models can correlate substituent effects (e.g., electron-withdrawing groups at the 2-position) with activity trends .

Q. What experimental designs are optimal for studying the hydrolysis kinetics of this compound?

- Methodological Answer : Use pH-controlled buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) at 25°C, 37°C, and 50°C. Calculate activation energy (E) using the Arrhenius equation. Compare hydrolysis rates with non-methylated analogs to assess steric shielding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.